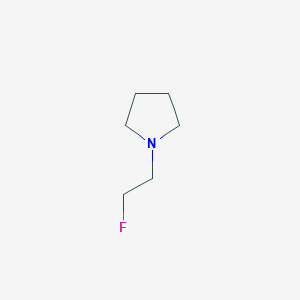

1-(2-Fluoroethyl)pyrrolidine

Description

Contextual Significance of Fluoroalkylated Heterocycles in Medicinal Chemistry and Chemical Biology

The deliberate introduction of fluorine into organic compounds and the utilization of heterocyclic structures are two of the most powerful strategies in modern drug design. The combination of these features in fluoroalkylated heterocycles has led to the development of numerous successful therapeutic agents. researchgate.net

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a wide array of biologically active molecules, including natural products and synthetic drugs. tandfonline.comfrontiersin.org Its significance in medicinal chemistry can be attributed to several key features:

Structural Versatility: The pyrrolidine ring is a non-planar, sp³-hybridized structure that allows for the creation of three-dimensional molecules, which can more effectively explore the binding pockets of biological targets. nih.govresearchgate.net This non-planarity, often referred to as "pseudorotation," contributes to increased 3D coverage. nih.govnih.gov

Stereochemical Complexity: The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers. This stereochemical diversity is crucial, as different stereoisomers can exhibit distinct biological profiles due to their differential interactions with enantioselective proteins. nih.govresearchgate.net

Physicochemical Properties: The pyrrolidine moiety can influence a molecule's lipophilicity and conformational rigidity, which in turn can enhance pharmacokinetic properties such as bioavailability and metabolic stability. tandfonline.com

Broad Biological Activity: Pyrrolidine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comfrontiersin.org

The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical sciences and is present in numerous FDA-approved drugs. tandfonline.comnih.gov Its utility extends beyond medicinal chemistry, as it is also widely used as a ligand for transition metals and as an organocatalyst in asymmetric synthesis. nih.gov

The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. nih.govbeilstein-journals.org Fluorine's unique characteristics are the basis for its profound impact:

High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and dipole moment. beilstein-journals.orgnumberanalytics.com

Small Atomic Radius: Fluorine's small size, comparable to that of a hydrogen atom, allows it to act as a bioisostere for hydrogen, often with minimal steric perturbation. numberanalytics.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can lead to increased metabolic stability and a longer biological half-life for fluorinated drugs. nih.govnih.gov

Modulation of Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and multipolar interactions, which can lead to increased binding affinity and potency. nih.govnih.gov

The strategic placement of fluorine atoms can lead to improved efficacy, safety, and pharmacokinetic profiles of drug candidates. numberanalytics.com It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.comekb.eg

Historical Perspective on the Development of Fluoroethyl-Substituted Nitrogen Heterocycles

The development of fluoroethyl-substituted nitrogen heterocycles is intertwined with the broader history of organofluorine chemistry and the evolution of fluorination methods. The initial synthesis of such compounds was often challenging due to the reactive nature of many fluorinating agents. Early methods for introducing fluorine were often harsh and lacked selectivity.

A significant advancement in the field was the development of milder and more selective fluorinating reagents. The history of N-F fluorinating agents, for instance, showcases a chronological progression from highly reactive reagents to more manageable and versatile ones, such as N-fluoropyridinium salts and Selectfluor®. beilstein-journals.orgnih.gov These developments made the synthesis of specifically fluorinated heterocycles more accessible.

The synthesis of fluorinated pyrazoles, for example, was advanced through nucleophilic substitution reactions, which proved to be a key pathway for creating these important building blocks for drug discovery. ekb.eg Similarly, the development of methods for the synthesis of fluorinated pyrrolidines and piperidines has been an active area of research. tandfonline.com The ability to introduce a fluoroethyl group onto a nitrogen heterocycle like pyrrolidine has been facilitated by the availability of suitable fluoroethylating agents and a deeper understanding of reaction mechanisms. The use of fluoroalkyl amino reagents (FARs) has also emerged as a powerful tool for introducing fluoroalkyl groups onto heterocyclic derivatives. nih.gov

Scope and Research Focus on 1-(2-Fluoroethyl)pyrrolidine Derivatives

Research into this compound derivatives has been driven by the desire to combine the beneficial properties of the pyrrolidine scaffold with the unique effects of the fluoroethyl group. The focus of this research has been multifaceted:

Synthesis and Characterization: A primary focus has been the development of efficient synthetic routes to this compound and its derivatives. This includes the exploration of various synthetic strategies and the characterization of the resulting compounds using techniques such as NMR and mass spectrometry. tandfonline.comrsc.org

Biological Evaluation: A significant area of research involves the evaluation of the biological activity of these compounds. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors, such as inhibitors of caspases involved in apoptosis. researchgate.net Other studies have explored their potential as sodium channel blockers for the treatment of ischemic stroke. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers have conducted SAR studies to understand how modifications to the this compound scaffold affect its biological activity. This includes investigating the impact of substituents on the pyrrolidine ring and the fluoroethyl group. nih.gov

Applications in Medicinal Chemistry: The ultimate goal of much of this research is the development of new therapeutic agents. Derivatives of this compound have been explored for their potential in treating a range of diseases, including cancer and neurological disorders. ekb.egsmolecule.com

The compound this compound itself serves as a valuable building block in the synthesis of more complex molecules. nih.gov Its unique combination of a pyrrolidine ring and a fluoroethyl group makes it an attractive starting material for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

1-(2-fluoroethyl)pyrrolidine |

InChI |

InChI=1S/C6H12FN/c7-3-6-8-4-1-2-5-8/h1-6H2 |

InChI Key |

XPNDMPZJUBLQEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCF |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluoroethyl Pyrrolidine and Its Derivatives

Established Synthetic Routes to the Pyrrolidine (B122466) Core

The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceutical agents. nih.gov Its synthesis has been extensively studied, leading to a diverse array of methodologies. These can be generally classified into strategies that construct the ring from acyclic precursors (ring-closing strategies) and those that modify a pre-existing pyrrolidine ring (post-cyclization functionalization).

Ring-Closing Strategies

The formation of the pyrrolidine ring from linear precursors is a cornerstone of heterocyclic chemistry. These methods offer the advantage of installing desired substitution patterns during the ring-forming process.

[3+2] Cycloaddition Reactions: One of the most powerful methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). mdpi.com This approach allows for the direct and often stereocontrolled formation of the five-membered ring. The reaction can be catalyzed by various metals, enabling the synthesis of highly functionalized and enantiomerically pure pyrrolidines. nih.gov

Intramolecular Cyclization: Numerous strategies rely on the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center. This can involve the cyclization of amino alcohols, amino ketones, or the intramolecular amination of unactivated C-H bonds, often catalyzed by copper or rhodium complexes. organic-chemistry.org For instance, the cyclization of acyclic amino alcohols can be promoted by acid, obviating the need for complex protection/deprotection sequences. organic-chemistry.org

Ring-Closing Metathesis (RCM): Alkene metathesis, particularly ring-closing metathesis, provides an efficient route to pyrrolidine precursors (pyrrolines) from acyclic diene amines. Subsequent reduction affords the saturated pyrrolidine ring. This method is valued for its functional group tolerance.

Radical Cyclizations: Iminyl radical cyclizations represent another important strategy. These reactions involve the 5-exo-trig cyclization of an iminyl radical onto a tethered alkene, which can then be trapped to form a functionalized pyrroline, a direct precursor to pyrrolidines.

Post-Cyclization Functionalization

Alternatively, the synthesis can begin with a readily available pyrrolidine derivative, such as L-proline or 4-hydroxyproline, which serves as a chiral pool starting material. mdpi.com This approach is common in the synthesis of complex, optically pure molecules. The pre-formed ring can be functionalized at various positions. The nitrogen atom, being a secondary amine, is nucleophilic and represents a primary site for substitution, a key aspect for the synthesis of 1-(2-Fluoroethyl)pyrrolidine. nih.gov

Approaches for Fluoroethyl Group Introduction to Pyrrolidine Nitrogen

The introduction of the fluoroethyl moiety is the defining step in the synthesis of the target compound. This can be achieved by direct alkylation of the pyrrolidine nitrogen or by incorporating the fluoroethyl group into a precursor that is subsequently cyclized.

Direct N-Fluoroethylation Strategies

Direct N-fluoroethylation involves the reaction of pyrrolidine with a reagent that delivers the 2-fluoroethyl group. This is a classic nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring acts as the nucleophile.

A plausible and straightforward method involves the N-alkylation of pyrrolidine with a 2-fluoroethyl electrophile. Common alkylating agents for this purpose would include 1-bromo-2-fluoroethane (B107303) or, more effectively, 2-fluoroethyl tosylate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. The choice of solvent can range from polar aprotics like acetonitrile (B52724) or DMF to alcohols. The higher reactivity of tosylates as leaving groups compared to halides generally allows for milder reaction conditions.

| Reagent | Base | Solvent | Conditions | Outcome |

| 2-Fluoroethyl tosylate | K₂CO₃ | Acetonitrile | Reflux | N-alkylation |

| 1-Bromo-2-fluoroethane | Triethylamine | DMF | 50-80 °C | N-alkylation |

This interactive table outlines general conditions for direct N-alkylation based on standard organic synthesis principles.

Precursor Synthesis and Subsequent Cyclization Involving Fluoroethyl Moieties

An alternative to direct alkylation is to construct the pyrrolidine ring from an acyclic precursor that already contains the N-(2-fluoroethyl) group. This strategy allows for greater control over the final substitution pattern of the ring.

A hypothetical but viable route would begin with 2-fluoroethylamine . This primary amine can undergo a double alkylation with a 1,4-dihalobutane, such as 1,4-dibromobutane, under basic conditions to directly form this compound via tandem N-alkylation and subsequent intramolecular cyclization.

Alternatively, a precursor like N-(2-fluoroethyl)-4-aminobutan-1-ol could be synthesized. This amino alcohol can then be cyclized under acidic conditions (e.g., using sulfuric acid) or via activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by intramolecular nucleophilic substitution to close the ring. This approach is a well-established method for forming cyclic amines from amino alcohol precursors. organic-chemistry.org

| Precursor | Reagent(s) | Key Step |

| 2-Fluoroethylamine + 1,4-Dihalobutane | Base (e.g., K₂CO₃) | Tandem N-alkylation/Intramolecular Cyclization |

| N-(2-fluoroethyl)-4-aminobutan-1-ol | H₂SO₄ or SOCl₂ then base | Dehydrative Cyclization or Activation/Cyclization |

This interactive table presents plausible synthetic routes involving precursor synthesis and cyclization.

Radiochemical Synthesis for 18F-Labeling

The synthesis of the isotopically labeled compound, [¹⁸F]-1-(2-fluoroethyl)pyrrolidine, is of significant interest for applications in Positron Emission Tomography (PET). The short half-life of fluorine-18 (B77423) (t½ ≈ 109.7 min) necessitates rapid and efficient radiolabeling methods.

The most common strategy for introducing ¹⁸F into molecules of this type is through nucleophilic substitution using [¹⁸F]fluoride. Direct labeling of pyrrolidine is not feasible. Instead, a two-step "late-stage" radiofluorination approach is employed. This involves the preparation of a reactive [¹⁸F]fluoroethylating agent, which is then used to alkylate a suitable precursor.

A widely used and highly reactive agent is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos). This intermediate is synthesized by reacting ethylene-1,2-ditosylate with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a base such as potassium carbonate.

Once synthesized, the volatile [¹⁸F]FETos is distilled and reacted with the precursor of choice. For the synthesis of [¹⁸F]-1-(2-fluoroethyl)pyrrolidine, the precursor would be pyrrolidine itself. The N-alkylation reaction proceeds rapidly to yield the desired radiolabeled product, which is then purified for use.

| Step | Precursor | Reagent(s) | Product | Radiochemical Yield (RCY) |

| 1. Synthesis of Intermediate | Ethylene-1,2-ditosylate | [¹⁸F]F⁻/K₂₂₂/K₂CO₃ in Acetonitrile | 2-[¹⁸F]Fluoroethyl tosylate | High |

| 2. N-alkylation | Pyrrolidine | 2-[¹⁸F]Fluoroethyl tosylate | [¹⁸F]-1-(2-Fluoroethyl)pyrrolidine | Variable |

This interactive table summarizes the key steps in the radiochemical synthesis.

This method of using [¹⁸F]fluoroethylation is a well-established technique for labeling molecules containing phenolic, thiophenolic, carboxylic, and amine functionalities for PET imaging.

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of this compound and its derivatives benefits from a range of advanced organic chemistry techniques. These methods offer alternative pathways that can provide improved yields, novel structural analogs, or specific stereochemical outcomes. Key advanced techniques include radical-mediated reactions for constructing the core pyrrolidine ring, the use of highly acidic media to facilitate unique cyclizations, and electrochemical methods for regioselective functionalization.

Radical Reactions for Pyrrolidine Construction

Radical chemistry provides a powerful and versatile approach for the construction of heterocyclic systems, including the pyrrolidine ring. These methods are often characterized by mild reaction conditions and high tolerance for various functional groups. nih.gov Conventional radical approaches to pyrrolidines typically involve the generation of an iminyl radical, which then undergoes an intramolecular cyclization onto a carbon-carbon double bond. nih.gov

A conceptual approach for synthesizing a this compound precursor via a radical pathway could involve a C→N cyclization using an external radical donor. nih.gov For instance, a rationally designed alkene-substituted diazirine could serve as a precursor. The reaction would proceed by the selective addition of an external radical to either the C=C or N=N bond, followed by an intramolecular cyclization to form the pyrrolidine ring. This strategy allows for the potential introduction of diverse functional groups, including fluorinated moieties. nih.gov

Another relevant strategy is the Ti-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines with alkenes. This redox-neutral reaction proceeds through a relay mechanism, harnessing radical intermediates for the selective cleavage of the C-N bond in the aziridine (B145994) and the formation of the new pyrrolidine ring. organic-chemistry.org

Table 1: Overview of Radical Approaches for Pyrrolidine Synthesis

| Method | Description | Key Features |

|---|---|---|

| Iminyl Radical Cyclization | Intramolecular N→C cyclization of an iminyl radical onto a C=C bond. nih.gov | Mild conditions, good functional group tolerance. nih.gov |

| C→N Cyclization from Diazirines | Selective radical addition to an alkene-substituted diazirine followed by intramolecular cyclization. nih.gov | Allows for product diversity through the use of external radical donors. nih.gov |

| Ti-catalyzed [3+2] Cycloaddition | Redox-relay cycloaddition between N-acylaziridines and alkenes. organic-chemistry.org | Utilizes readily available starting materials. organic-chemistry.org |

Superacid Chemistry in Fluorinated Pyrrolidine Synthesis (e.g., HF/SbF₅)

Superacids are exceptionally strong acids, with an acidity greater than that of 100% sulfuric acid. societechimiquedefrance.fr A prominent example is fluoroantimonic acid (HF/SbF₅), one of the strongest known superacids. wikipedia.orglibretexts.org These powerful catalytic systems can protonate even weak bases like hydrocarbons and facilitate reactions that are inaccessible under conventional acidic conditions. libretexts.org

In the context of fluorinated nitrogen heterocycles, superacid chemistry, particularly with HF/SbF₅, enables unique cyclization and hydrofluorination reactions through superelectrophilic activation. nih.gov This methodology has been successfully applied to the synthesis of tetrahydroquinolines and fluorinated arylamines. The mechanism involves the generation of highly reactive ammonium-carbenium dications as intermediates, which can then undergo selective anti-Markovnikov cyclization. nih.gov

Applying this principle to the synthesis of a this compound derivative could involve starting with an unsaturated amine precursor. In the superacid medium, the amine would be protonated, and the double bond could be activated to induce an intramolecular cyclization, ultimately forming the pyrrolidine ring. The extreme acidity of HF/SbF₅ can overcome the deactivating effect of the fluoroethyl group and drive the reaction toward the desired heterocyclic product. nih.gov

Table 2: Common Superacid Systems and Their Acidity

| Superacid System | Composition | Hammett Acidity Function (H₀) | Reference |

|---|---|---|---|

| Sulfuric Acid (100%) | H₂SO₄ | -12 | societechimiquedefrance.fr |

| Magic Acid | HSO₃F-SbF₅ | ~ -23 | societechimiquedefrance.frlibretexts.org |

| Fluoroantimonic Acid | HF-SbF₅ | < -28 | societechimiquedefrance.frlibretexts.org |

Regioselective Anodic Methoxylation of N-(Fluoroethyl)amines

Anodic oxidation offers an electrochemical method for the selective functionalization of organic molecules. acs.org The regioselective anodic methoxylation of N-(fluoroethyl)amines is a valuable technique for preparing highly useful fluoroalkylated building blocks that would be difficult to synthesize using other methods. acs.orgacs.org

When N-alkyl-N-(2-fluoroethyl)amines are subjected to anodic oxidation in methanol, methoxylation occurs regioselectively at the α-position of the non-fluorinated alkyl group. acs.org This outcome is contrary to what is observed in the corresponding non-fluorinated amines, where methoxylation often occurs at the α-position of both alkyl groups. The presence of the electron-withdrawing fluorine atom deactivates the adjacent methylene (B1212753) group toward oxidation, thereby directing the reaction to the other N-alkyl substituent. acs.orgacs.org This electrochemical approach avoids the need for costly reagents and often proceeds under mild conditions. acs.org

The process can be accelerated by using site-isolated heterogeneous bases, such as silica (B1680970) gel-supported bases. lookchem.comelsevierpure.com These solid bases can facilitate the deprotonation step following the initial electron transfer at the anode without being consumed by oxidation themselves, leading to improved reaction efficiency. lookchem.com

Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of substituted pyrrolidines is of great interest, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.govnih.gov Several powerful methods exist for achieving diastereoselective and enantioselective synthesis of the pyrrolidine core, which can be adapted for precursors to this compound.

One of the most potent methods for the stereocontrolled synthesis of pyrrolidines is the transition-metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov Copper(I) complexes with chiral ligands have proven particularly effective in catalyzing these reactions, affording highly substituted fluorinated pyrrolidines in good yields and with excellent enantioselectivities. nih.gov

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted pyrrolidines with multiple stereocenters in a single operation. nih.gov For example, a TiCl₄-catalyzed reaction between an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile can construct up to three contiguous asymmetric centers with a high degree of diastereoselectivity. nih.gov By choosing appropriate starting materials, this strategy could be employed to generate stereochemically defined precursors for chiral this compound derivatives.

Table 3: Examples of Stereoselective Pyrrolidine Synthesis Methods

| Method | Catalyst/Reagent | Key Features | Stereocontrol |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I)-chiral ligand complexes | Forms highly substituted pyrrolidine ring. nih.gov | High enantioselectivity (e.g., 71-96% ee). nih.gov |

| Asymmetric Multicomponent Reaction | TiCl₄ | Constructs multiple stereocenters in one pot. nih.gov | High diastereoselectivity. nih.gov |

Considerations in Large-Scale Synthesis and Process Optimization

Transitioning a synthetic route from laboratory scale to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, process optimization would focus on aspects such as reagent cost and availability, reaction conditions, and product purification.

Key considerations for the scale-up of a potential synthetic route include:

Reagent Selection: Reagents that are expensive, hazardous, or require multi-step preparation are disfavored for large-scale production. For instance, while superacid chemistry using HF/SbF₅ offers unique reactivity, the highly corrosive and hazardous nature of this system would necessitate specialized equipment and handling protocols, adding significant cost and complexity. wikipedia.org Routes employing more common and less hazardous reagents are generally preferred.

Catalyst Efficiency: For catalytic reactions, such as the asymmetric cycloadditions, catalyst loading, turnover number, and ease of removal from the final product are critical parameters. High catalyst efficiency reduces costs and simplifies purification.

Reaction Conditions: Optimization aims to find the mildest possible reaction conditions (temperature, pressure) to minimize energy consumption and reduce the formation of byproducts. Solvent selection is also crucial, with a focus on greener, recyclable, and less toxic options.

Work-up and Purification: The purification process (e.g., distillation, crystallization, chromatography) can be a major bottleneck and cost driver in large-scale synthesis. Developing a process that yields a product pure enough for the intended application with minimal purification steps is a primary goal. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and scalability.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. This includes assessing thermal stability, potential for runaway reactions, and toxicity of all materials involved.

Ultimately, the choice of a large-scale synthetic route involves a trade-off between the elegance of a particular chemical transformation and the practical constraints of industrial chemical production.

Chemical Reactivity and Reaction Mechanisms of 1 2 Fluoroethyl Pyrrolidine

Nucleophilic Substitution Reactivity at the Fluoroethyl Moiety

The electrophilic nature of the carbon atom bonded to fluorine, a highly electronegative element, makes the fluoroethyl group susceptible to nucleophilic attack. This reactivity can manifest through both intramolecular and intermolecular pathways.

Intramolecular Nucleophilic Displacement of Fluorine (SN2 Mechanisms)

A defining characteristic of 1-(2-fluoroethyl)pyrrolidine and related β-fluoroamines is their propensity to undergo intramolecular nucleophilic substitution. The nitrogen atom of the pyrrolidine (B122466) ring acts as a potent internal nucleophile, attacking the adjacent carbon atom and displacing the fluoride (B91410) ion. This process follows an SN2 (Substitution Nucleophilic Bimolecular) mechanism, leading to the formation of a strained, bicyclic aziridinium (B1262131) cation intermediate. mdpi.com

This intramolecular cyclization is a key factor in the compound's inherent instability, particularly in solution. Studies on structurally similar compounds, such as those containing a 2-(fluoromethyl)pyrrolidine (B3168299) moiety, have demonstrated significant decomposition under neutral pH conditions (pH 7.4) at elevated temperatures (50 °C). mdpi.com The degradation proceeds through this SN2-like pathway, where the nitrogen lone pair initiates the displacement of fluorine.

The resulting aziridinium ion is highly reactive and susceptible to subsequent nucleophilic attack. For instance, in an aqueous environment, water molecules can attack either of the carbon atoms of the strained three-membered ring. This ring-opening can lead to the formation of 1-(2-hydroxyethyl)pyrrolidine (an SN2-like product) or potentially a ring-expanded piperidine (B6355638) derivative. mdpi.com

Table 1: Decomposition Products of a Fluorinated Pyrrolidine Derivative via Intramolecular SN2 Displacement mdpi.com

| Initial Compound | Intermediate | Final Products in Aqueous Solution |

| N-Substituted 2-(Fluoromethyl)pyrrolidine | Aziridinium Cation | N-Substituted 2-(Hydroxymethyl)pyrrolidine |

| Ring-Expanded Piperidine Derivative |

Data based on analogous compounds and proposed mechanisms.

Intermolecular Reactions Involving the Fluoroethyl Group

While intramolecular reactions often predominate, the fluoroethyl group can also participate in intermolecular nucleophilic substitution reactions. Strong external nucleophiles can attack the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. This reaction is typical for primary halogenoalkanes. quora.com

The general mechanism for such a reaction is: Nu:⁻ + R-CH₂-CH₂-F → Nu-CH₂-CH₂-R + F⁻ (where Nu:⁻ is an external nucleophile and R is the pyrrolidine ring)

However, the rate and feasibility of these intermolecular reactions are often in competition with the rapid intramolecular cyclization. The inherent instability conferred by the proximal nitrogen nucleophile means that harsh conditions or very strong nucleophiles would likely be required to favor an intermolecular pathway over the intramolecular degradation route.

Stability and Degradation Pathways

The stability of this compound is intrinsically limited by the factors that drive the intramolecular displacement of the fluoride ion.

Chemical Instability and Defluorination Mechanisms

The primary pathway for the degradation of this compound is chemical decomposition initiated by the loss of a fluoride ion (defluorination). As detailed previously, the mechanism involves the formation of an aziridinium intermediate, which represents a spontaneous degradation route. mdpi.com This process is a significant concern for applications that would require the compound to be in a solution, especially for intravenous formulations in a pharmaceutical context. mdpi.com While the solid-state stability of such compounds may be acceptable, their solution-phase instability often curtails their further development. mdpi.com

This instability is a known characteristic of monofluorinated alkyl groups that have a neighboring intramolecular nucleophile. nih.gov The ease with which the five-membered ring can form the three-membered aziridinium ring contributes to a rapid rate of decomposition compared to analogous acyclic amines.

Influence of Proximal Functionalities on C-F Bond Stability

The stability of the carbon-fluorine (C-F) bond in this compound is profoundly influenced by the adjacent pyrrolidine nitrogen. The nitrogen's lone pair of electrons is perfectly positioned to act as an intramolecular nucleophile, significantly weakening the effective stability of the C-F bond under conditions that permit cyclization. mdpi.comnih.gov

The nucleophilicity of the pyrrolidine nitrogen itself can be modulated by other substituents on the ring. For instance, electron-withdrawing groups attached to the pyrrolidine ring would decrease the nitrogen's nucleophilicity, which could, in turn, slow down the rate of intramolecular attack and subsequent defluorination. Conversely, electron-donating groups would be expected to enhance the nitrogen's nucleophilic character, potentially accelerating decomposition.

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring itself is a saturated, cyclic secondary amine. nih.gov In the absence of the reactive fluoroethyl group, the nitrogen atom's lone pair of electrons would make it a good nucleophile and a moderately strong base. nih.govpearson.com It readily participates in typical amine reactions, such as alkylation, acylation, and reactions with electrophiles. nih.gov

However, the presence of the 1-(2-fluoroethyl) substituent significantly modifies the reactivity of the pyrrolidine nitrogen. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the two-carbon chain. This effect reduces the electron density on the nitrogen atom. nih.govnih.gov

Consequently, this compound is expected to be a weaker base and a less potent nucleophile compared to unsubstituted pyrrolidine. The reduction in basicity (pKa) is a well-documented phenomenon for β-fluoroamines. nih.gov

Table 2: Comparative Basicity (pKa of Conjugate Acid) of Selected Amines

| Compound | Class | Hybridization of N | pKa of Conjugate Acid | Key Factor |

| Pyrrolidine | Cyclic Secondary Amine | sp³ | ~11.3 | Localized lone pair, sp³ orbital quora.comstackexchange.com |

| This compound | β-Fluoroamine | sp³ | Lower than 11.3 | Inductive electron withdrawal by fluorine nih.gov |

| Pyridine (B92270) | Aromatic Amine | sp² | ~5.2 | Lone pair in sp² orbital, more s-character quora.comstackexchange.com |

The pKa value for this compound is an estimation based on established chemical principles.

This diminished nucleophilicity would slow the rate of its reactions with external electrophiles. Nevertheless, as discussed extensively, the most significant reactive feature of the entire molecule remains the intramolecular interaction between the pyrrolidine nitrogen and the fluoroethyl group, which leads to its characteristic instability.

Electrophilic Aromatic Substitution on Pyrrole-Containing Analogues

While this compound itself is not an aromatic compound, its N-substituted pyrrole (B145914) analogues are expected to readily undergo electrophilic aromatic substitution. The pyrrole ring is significantly more reactive towards electrophiles than benzene (B151609) due to the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. uobaghdad.edu.iqonlineorganicchemistrytutor.com Electrophilic attack preferentially occurs at the C-2 position because the resulting cationic intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C-3 position (two resonance structures). uobaghdad.edu.iqonlineorganicchemistrytutor.com

The N-(2-fluoroethyl) group is primarily an electron-withdrawing group due to the inductive effect of the fluorine atom. This effect is expected to slightly deactivate the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. However, the powerful electron-donating ability of the nitrogen atom via resonance still renders the ring highly susceptible to substitution.

Two common electrophilic substitution reactions for pyrroles are the Vilsmeier-Haack and Mannich reactions.

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C-2 position, using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF). chemistrysteps.comnrochemistry.com This reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like pyrrole), formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org For pyrrole, this results in the introduction of an aminomethyl group, usually at the C-2 position. chemtube3d.comadichemistry.com

Table 1: Examples of Electrophilic Aromatic Substitution on N-Substituted Pyrrole Analogues

| Reaction | N-Substituted Pyrrole | Reagents | Product | Position of Substitution | Reference |

| Vilsmeier-Haack | N-Methylpyrrole | POCl₃, DMF | N-Methylpyrrole-2-carbaldehyde | C-2 | chemistrysteps.com |

| Vilsmeier-Haack | N-Benzylpyrrole | POCl₃, DMF | N-Benzylpyrrole-2-carbaldehyde | C-2 | rsc.org |

| Mannich | Pyrrole | HCHO, (CH₃)₂NH | 2-[(Dimethylamino)methyl]pyrrole | C-2 | adichemistry.com |

| Mannich | 2,5-Dimethylpyrrole | HCHO, Piperidine | 3-(Piperidin-1-ylmethyl)-2,5-dimethylpyrrole | C-3 | researchgate.net |

Cycloaddition Reactions of Pyrrolidine Derivatives

Pyrrolidine derivatives are frequently synthesized and functionalized through cycloaddition reactions, most notably 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com This type of reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org

The synthesis of fluorinated pyrrolidines has been achieved with high stereoselectivity using copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes. rsc.orgnih.gov These reactions can produce highly functionalized pyrrolidine rings with excellent diastereomeric and enantiomeric excesses. rsc.orgnih.gov The presence of fluorine atoms in the resulting pyrrolidine ring has been shown to be crucial for certain biological activities, such as antifungal properties. rsc.orgnih.gov

While these examples focus on the formation of the pyrrolidine ring itself, existing pyrrolidine derivatives, including those with a 1-(2-fluoroethyl) substituent, can also participate in or be synthesized via cycloaddition pathways. For instance, an azomethine ylide can be generated from a secondary amine precursor like this compound, which could then react with a suitable dipolarophile.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for the Synthesis of Fluorinated Pyrrolidine Derivatives

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Imino ester | 1,1-Difluoro-4-methylstyrene | Cu(CH₃CN)₄BF₄ / Ligand, 80°C | 3,3-Difluoropyrrolidine derivative | 91 | >20:1 | 96 | rsc.org |

| Imino ester | 1,1-Difluoro-4-chlorostyrene | Cu(CH₃CN)₄BF₄ / Ligand, 80°C | 3,3-Difluoropyrrolidine derivative | 96 | >20:1 | 97 | rsc.org |

| L-proline and Aldehyde | β-Trifluoromethyl acrylamide | Reflux | Trifluoromethylated pyrrolizidine (B1209537) | - | - | - | bioorganica.com.ua |

| Isatin (B1672199), α-amino acid | Maleimide | Reflux | N-fused pyrrolidinyl spirooxindole | 76-95 | 17:1->99:1 | - | nih.gov |

Stereochemical Control and Conformational Dynamics in Reactions

The presence of a fluorine atom in a molecule can significantly influence its conformational preferences and, consequently, the stereochemical outcome of its reactions. This is due to a combination of steric and stereoelectronic effects. beilstein-journals.org Stereoelectronic effects arise from the interaction of orbitals, such as hyperconjugation.

In fluorinated N-heterocycles like piperidines, which are six-membered ring analogues of pyrrolidines, the fluorine atom often shows a preference for the axial position. d-nb.infonih.govresearchgate.net This "axial-F preference" can be attributed to stabilizing hyperconjugative interactions (e.g., electron donation from anti-periplanar C-H bonds into the low-lying σ*C-F orbital) and favorable charge-dipole interactions. d-nb.infonih.gov The polarity of the solvent can also play a major role in determining the conformational equilibrium. d-nb.info

For this compound, the five-membered ring is not rigid and exists in a dynamic equilibrium of envelope and twisted conformations. The stereoelectronic influence of the C-F bond in the side chain can affect the conformational population of the pyrrolidine ring and the orientation of the N-(2-fluoroethyl) substituent. These conformational biases can, in turn, influence the stereochemical course of reactions involving the pyrrolidine ring or the side chain by dictating the trajectory of incoming reagents. For instance, a preferred conformation might shield one face of the molecule, leading to a diastereoselective reaction. The anomeric effect, involving the delocalization of the nitrogen's lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), could also play a role in stabilizing certain conformations, particularly if the fluoroethyl chain folds back towards the ring. beilstein-journals.org

Table 4: Factors Influencing Conformational Preferences in Fluorinated N-Heterocycles

| Effect | Description | Influence on Conformation | Reference |

| Charge-Dipole Interactions | Electrostatic attraction between the positive charge on a protonated nitrogen and the partial negative charge on the fluorine atom. | Can stabilize conformations where the fluorine and nitrogen are in close proximity. | d-nb.infonih.gov |

| Hyperconjugation (Gauche Effect) | Electron donation from an anti-periplanar C-H bond into the antibonding σ* orbital of the C-F bond. | Often stabilizes a gauche or axial orientation of the fluorine atom. | d-nb.infonih.gov |

| Dipole Minimization | The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. | Can favor conformations where the C-F and N-H/N-R dipoles are oriented to cancel each other out. | d-nb.info |

| Steric Repulsion | Repulsive interactions between bulky groups. | Generally disfavors conformations where the fluorine atom is in a sterically hindered position. | d-nb.info |

| Solvation Effects | The interaction of the molecule with solvent molecules. | Polar solvents can stabilize more polar conformers. | d-nb.info |

Advanced Analytical Characterization Methodologies for 1 2 Fluoroethyl Pyrrolidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 1-(2-Fluoroethyl)pyrrolidine, providing detailed information about its atomic and molecular structure. Different spectroscopic methods offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR is used to identify the number and arrangement of hydrogen atoms. For this compound, one would expect to observe distinct signals for the protons on the pyrrolidine (B122466) ring and the fluoroethyl side chain. The coupling between adjacent protons and between protons and the fluorine atom provides critical connectivity data.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal, and coupling with the fluorine atom (¹JCF, ²JCF, etc.) would be observable, aiding in the assignment of signals.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. huji.ac.ilthermofisher.com It provides a direct and highly sensitive method for observing the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment, and its coupling to adjacent protons (²JHF) would appear as a characteristic multiplet, confirming the structure of the fluoroethyl group. thermofisher.comnih.gov

Table 1: Predicted NMR Data for this compound Note: The following table is based on established principles of NMR spectroscopy and data from structurally similar compounds, as direct experimental data for this compound is not widely available in published literature.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H NMR | |||

| -CH₂-F | ~4.5 | Triplet of triplets (tt) | ²JHF ≈ 47, ³JHH ≈ 5 |

| -N-CH₂- | ~2.8 | Triplet of triplets (tt) | ³JHH ≈ 5, ³JHF ≈ 25 |

| Pyrrolidine C2/C5-H | ~2.6 | Multiplet (m) | - |

| Pyrrolidine C3/C4-H | ~1.8 | Multiplet (m) | - |

| ¹³C NMR | |||

| -CH₂-F | ~82 | Doublet (d) | ¹JCF ≈ 170 |

| -N-CH₂- | ~58 | Doublet (d) | ²JCF ≈ 20 |

| Pyrrolidine C2/C5 | ~54 | Singlet (s) | - |

| Pyrrolidine C3/C4 | ~23 | Singlet (s) | - |

| ¹⁹F NMR |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion, confirming the presence of carbon, hydrogen, nitrogen, and fluorine in their expected ratios.

Tandem Mass Spectrometry (MS/MS): In platforms like LC-MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of the fluoroethyl side chain or the cleavage of the pyrrolidine ring, providing structural confirmation. The pyrrolidine ring itself typically yields a characteristic base peak at m/z 70.

Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

C-H stretching: Aliphatic C-H stretches from the pyrrolidine ring and ethyl chain would be observed in the 2850-3000 cm⁻¹ region. researchgate.net

C-N stretching: The stretching of the carbon-nitrogen bond of the tertiary amine would appear in the 1000-1250 cm⁻¹ range.

C-F stretching: A strong, characteristic absorption band for the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.

Chromatographic Separation Techniques

Chromatography is essential for the isolation and purification of this compound and for its quantitative analysis in various matrices.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. When coupled with a mass spectrometer (GC-MS), it provides definitive identification by matching both the retention time and the mass spectrum of the compound. nih.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating compounds in a liquid mobile phase. For a polar compound like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed. nih.gov Coupling LC with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for detecting and quantifying the compound in complex samples. nih.govshimadzu.com The selection of the column, mobile phase, and detector is optimized to achieve the best separation and detection of the target analyte.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Abbreviation | Information Obtained |

| Proton Nuclear Magnetic Resonance | ¹H NMR | Number and connectivity of hydrogen atoms |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Carbon skeleton structure |

| Fluorine-19 Nuclear Magnetic Resonance | ¹⁹F NMR | Direct detection and environment of fluorine atom |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass and elemental formula |

| Tandem Mass Spectrometry | MS/MS | Structural information from fragmentation patterns |

| Infrared Spectroscopy | IR | Presence of functional groups (C-H, C-N, C-F) |

| Gas Chromatography | GC | Separation and quantification of volatile compounds |

| Liquid Chromatography | LC | Separation and quantification of compounds in solution |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. scientificlabs.co.uk It is widely used to monitor reaction progress, identify compounds in a mixture, and determine purity. umich.eduanalyticaltoxicology.com The separation in TLC is based on the differential partitioning of the analyte between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. annamalaiuniversity.ac.in182.160.97

Stationary and Mobile Phases: For a basic compound like this compound, the most common stationary phase is silica (B1680970) gel, a polar adsorbent. analyticaltoxicology.comannamalaiuniversity.ac.in Alumina is another polar adsorbent that can be used. annamalaiuniversity.ac.in The choice of the mobile phase is critical for achieving good separation. Typically, a mixture of organic solvents is used. For basic compounds that might interact strongly with the acidic silanol (B1196071) groups of silica gel, causing streaking, a small amount of a basic modifier like diethylamine (B46881) or ammonia (B1221849) is often added to the mobile phase. 182.160.97 Reversed-phase TLC plates, with a nonpolar stationary phase, can also be employed, using a polar mobile phase. annamalaiuniversity.ac.in

Visualization: Since this compound is not colored, visualization techniques are required to locate the spot on the TLC plate after development. youtube.com Common methods include:

UV Light: If the compound absorbs ultraviolet light, it can be visualized by shining short-wave (254 nm) UV light on TLC plates that contain a fluorescent indicator. The compound appears as a dark spot against a glowing green background. libretexts.orgictsl.net This method is non-destructive. umich.eduyoutube.com

Iodine Vapor: Exposing the plate to iodine crystals in a sealed chamber causes most organic compounds to appear as temporary yellow-brown spots. umich.edulibretexts.org

Chemical Stains: Spraying the plate with a chemical reagent that reacts with the compound to produce a colored product is a highly sensitive method. umich.edu For amines, ninhydrin (B49086) can be used, although it is more effective for primary and secondary amines. A more general stain, such as potassium permanganate, can oxidize the compound and appear as a light spot on a purple background. libretexts.org Charring with sulfuric acid is a destructive but universal method that visualizes all organic compounds as dark spots upon heating. umich.eduepfl.ch

Retention Factor (Rf): The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is dependent on the specific TLC system (stationary phase, mobile phase, temperature) and can be used for identification by comparing it to the Rf of a known standard run on the same plate. amazonaws.com

| Stationary Phase | Example Mobile Phase Composition | Visualization Method | Expected Rf Range |

|---|---|---|---|

| Silica Gel 60 F254 | Cyclohexane/Toluene/Diethylamine (75:15:10) 182.160.97 | UV Light (254 nm), Iodine Vapor, Potassium Permanganate Stain | 0.2 - 0.7 |

| Silica Gel | Chloroform/Methanol (90:10) with 1% Ammonia 182.160.97 | Iodine Vapor, Sulfuric Acid Charring | 0.3 - 0.8 |

| Alumina | Ethyl Acetate/Hexane (1:1) | Potassium Permanganate Stain | 0.4 - 0.9 |

| RP-18 F254s (Reversed-Phase) | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (70:30) mdpi.com | UV Light (254 nm), Iodine Vapor | 0.3 - 0.6 |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. This strategy is often employed to improve detection sensitivity, enhance chromatographic resolution, and increase ionization efficiency in mass spectrometry. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analysis. The sensitivity of MS detection depends heavily on the ionization efficiency of the analyte. nih.gov While this compound, as a tertiary amine, can be readily protonated and detected in positive-ion electrospray ionization (ESI-MS), derivatization can still offer significant advantages. ddtjournal.com

The goal of derivatization for MS is typically to introduce a moiety that is either permanently charged or has a very high proton affinity. This enhances the response in ESI-MS, leading to lower detection limits. ddtjournal.comresearchgate.net

Common Derivatization Approaches for Amines:

Quaternization: Tertiary amines can be reacted with an alkylating agent (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This creates a permanent positive charge on the molecule, making it highly responsive in positive-ion ESI-MS, independent of the mobile phase pH.

Introduction of High Proton Affinity Groups: Reagents can be used to attach a functional group that is more basic (has a higher proton affinity) than the original tertiary amine. This ensures that in a competitive ionization environment, the derivatized analyte is more likely to be protonated.

Labeling with Easily Ionizable Tags: Reagents like dansyl chloride react with amines to introduce a tag that not only improves ionization but can also impart fluorescence for HPLC-fluorescence detection. ddtjournal.comsigmaaldrich.com

| Reagent Class | Example Reagent | Target Functional Group | Principle of Enhancement |

|---|---|---|---|

| Alkylating Agents | Methyl Iodide | Tertiary Amine | Forms a permanently charged quaternary ammonium salt. researchgate.net |

| Sulfonyl Chlorides | Dansyl Chloride ddtjournal.comsigmaaldrich.com | Secondary/Primary Amines (can be adapted) | Introduces a highly basic dimethylamino group. |

| Acyl Chlorides | 4-(Dimethylamino)benzoyl chloride sigmaaldrich.com | Hydroxyl, Primary/Secondary Amines | Adds a readily ionizable dimethylamino group. |

| N-Hydroxysuccinimide (NHS) Esters | TAHS (p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide) nih.gov | Primary/Secondary Amines | Introduces a pre-charged quaternary ammonium moiety. |

Derivatization can also be a powerful tool to improve the chromatographic behavior of an analyte. nih.gov This can involve modifying the polarity of the compound to improve retention or altering its structure to enable the separation of closely related substances, such as enantiomers.

Improving Achiral Separations: For gas chromatography (GC), the polarity and volatility of this compound are generally suitable. However, if analyzing it in the presence of interfering compounds, derivatization can alter its retention time to move it into a clear region of the chromatogram. For liquid chromatography (LC), derivatization can be used to increase the hydrophobicity of the molecule, leading to stronger retention on a reversed-phase column. ddtjournal.com This can be useful for separating it from more polar matrix components that would otherwise elute early.

Enabling Chiral Separations (Indirect Method): Since this compound is a chiral molecule, separating its enantiomers is often necessary, especially in a pharmaceutical context. longdom.org One approach is the indirect method, where the racemic mixture is reacted with a pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatographic column. libretexts.orgnih.gov

| Goal | Chromatography Mode | Derivatization Approach | Example Reagent | Outcome |

|---|---|---|---|---|

| Increase Retention | Reversed-Phase HPLC | Increase hydrophobicity | Benzoyl chloride ddtjournal.com | Longer retention time, better separation from polar interferences. |

| Improve Peak Shape | GC | Block active sites | Trifluoroacetic anhydride (B1165640) (TFAA) sigmaaldrich.com | Reduces tailing for related amine impurities. |

| Resolve Enantiomers | HPLC or GC (achiral column) | Form diastereomers nih.gov | (R)-(-)-Mandelic acid or its derivatives | Two separate peaks corresponding to the two diastereomers are observed. |

Method Validation and Quality Assurance in Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comwdh.ac.id For the analysis of this compound, any quantitative method (e.g., HPLC, GC) must be validated to ensure the reliability and accuracy of the results. iaea.orgfda.gov This is a critical requirement in regulated environments like the pharmaceutical industry.

The key performance characteristics evaluated during method validation include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) is typically expected to be ≥ 0.99. fda.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. fda.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

| Parameter | Definition | Typical Acceptance Criterion (for a drug substance assay) |

|---|---|---|

| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0%. fda.gov |

| Precision (Repeatability) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | Ability to measure only the analyte. | Analyte peak is well-resolved from all other peaks (impurities, etc.). |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Concentration interval for reliable measurement. | Typically 80% to 120% of the test concentration. |

| LOQ | Lowest concentration measured reliably. demarcheiso17025.com | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |

Chiral Analysis and Enantiomeric Purity Determination

As a chiral compound, this compound can exist as two non-superimposable mirror images called enantiomers. In pharmacology, enantiomers of a drug can have vastly different activities and metabolic fates. libretexts.org Therefore, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers to determine the enantiomeric purity (or enantiomeric excess) of a sample. longdom.orgnih.gov

There are two primary chromatographic strategies for chiral separation:

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) in either HPLC or GC. researchgate.net CSPs are designed with a chiral selector that interacts stereoselectively with the enantiomers. One enantiomer will interact more strongly with the CSP, leading to a longer retention time and resulting in separation into two distinct peaks. Various types of CSPs are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used for HPLC. mdpi.com

Indirect Method: As described in section 4.3.2, this method involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. sigmaaldrich.comresearchgate.net The choice of the chiral derivatizing agent is critical to ensure a complete reaction and sufficient resolution of the resulting diastereomeric peaks.

The determination of enantiomeric purity is typically expressed as enantiomeric excess (% ee), which is a measure of how much more of one enantiomer is present compared to the other.

| Feature | Direct Method (using CSP) | Indirect Method (using Derivatization) |

|---|---|---|

| Principle | Stereoselective interactions between enantiomers and a chiral stationary phase. | Conversion of enantiomers to diastereomers, followed by separation on an achiral phase. nih.gov |

| Advantages | Simple sample preparation; avoids potential side reactions from derivatization; direct analysis of enantiomers. | Uses standard, less expensive achiral columns; can sometimes provide better resolution; may enhance detectability. longdom.org |

| Disadvantages | CSPs are generally more expensive and can be less robust than achiral columns; method development can be more complex. | Derivatization adds an extra step to sample preparation; reagent must be enantiomerically pure; reaction must go to completion without racemization. sigmaaldrich.com |

| Typical Application | Routine quality control for enantiomeric purity in the pharmaceutical industry. mdpi.com | When a suitable CSP is not available or when higher sensitivity is needed through a derivatizing tag. |

Computational Chemistry Applications in 1 2 Fluoroethyl Pyrrolidine Research

Molecular Modeling and Conformational Analysis of 1-(2-Fluoroethyl)pyrrolidine

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The pyrrolidine (B122466) ring itself is not flat but exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The introduction of a flexible 2-fluoroethyl group on the nitrogen atom adds further conformational complexity.

A key factor governing the conformation of the fluoroethyl side chain is the gauche effect. This phenomenon, often observed in F-C-C-X fragments where X is an electronegative atom or group like nitrogen, favors a conformation where the fluorine and the nitrogen are gauche (a 60° dihedral angle) to each other. nih.gov This preference is attributed to stabilizing hyperconjugative interactions, such as σCH → σ*CF. nih.gov

When the nitrogen atom of the pyrrolidine ring is protonated, as it would be in a physiological environment, this preference is significantly enhanced by an attractive electrostatic interaction. beilstein-journals.orgnih.gov This "electrostatic gauche effect" arises from the favorable interaction between the positively charged ammonium (B1175870) center (N+) and the partially negative fluorine atom (Fδ−). beilstein-journals.orgnih.gov Studies on the analogous 3-fluoropyrrolidinium cation and 2,2-difluoroethylammonium cation have shown that this electrostatic attraction results in a highly favored conformation where the fluorine and nitrogen groups are close to each other. beilstein-journals.orgnih.govnih.gov

For the 1-(2-fluoroethyl)pyrrolidinium cation, this strong gauche preference in the side chain would restrict its rotation. This restriction can, in turn, influence the conformational equilibrium of the pyrrolidine ring itself through steric interactions, potentially favoring one ring pucker over the other to minimize steric clash with the constrained side chain.

| Effect | Description | Governing Interaction | Relevance to this compound |

|---|---|---|---|

| Gauche Effect | Tendency of the F-C-C-N fragment to adopt a gauche conformation. | Hyperconjugation (e.g., σCH→σ*CF) nih.gov | Influences the conformation of the N-fluoroethyl side chain. |

| Electrostatic Gauche Effect | Enhanced gauche preference upon protonation of the nitrogen atom. | Attractive electrostatic interaction (N+∙∙∙Fδ−) beilstein-journals.orgnih.gov | Dominates side-chain conformation in the protonated state, which can impact ring pucker. |

| Ring Pucker | The non-planar conformation of the pyrrolidine ring. | Minimization of torsional and steric strain. | The two main forms are Cγ-exo and Cγ-endo, and their equilibrium can be influenced by substituents. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. nih.gov DFT provides a good balance of computational cost and accuracy, making it a widely used tool for a variety of applications. mdpi.com

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction. This allows for the determination of activation barriers and helps to understand why certain products are formed over others.

For instance, DFT has been used to identify competing pathways in the fluorination of aliphatic C-H bonds and to evaluate transition state energies. researchgate.net In the context of forming pyrrolidine rings via cycloaddition reactions, computational studies can clarify the mechanism, showing whether it is a polar or concerted process and predicting the stereochemical outcome. mdpi.com For reactions involving this compound, DFT could be used to model its synthesis or its subsequent transformations, providing insights that are difficult to obtain experimentally.

Quantum chemistry provides a direct route to predicting the spectroscopic properties of molecules, which is invaluable for structure confirmation and characterization.

NMR Spectroscopy: DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comscielo.br By comparing the calculated spectrum of a proposed structure with the experimental data, one can confidently assign peaks and confirm the molecular structure. mdpi.com

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT allows for the prediction of Infrared (IR) and Raman spectra. scielo.brnih.gov These predicted spectra can be compared with experimental results to identify characteristic vibrational modes associated with specific functional groups and to confirm the molecule's structure. nih.govnih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, allowing for the prediction of its UV-Visible absorption spectrum. nih.govmdpi.com This can provide information about the molecule's electronic structure and chromophores.

| Spectroscopy Type | Computational Method | Predicted Properties | Primary Use |

|---|---|---|---|

| NMR | DFT (GIAO) | Chemical Shifts (δ), Coupling Constants (J) mdpi.comscielo.br | Structural Elucidation and Peak Assignment |

| Infrared (IR) / Raman | DFT | Vibrational Frequencies (cm-1) scielo.brnih.gov | Functional Group Identification, Conformational Analysis |

| UV-Visible | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths nih.govmdpi.com | Analysis of Electronic Transitions and Chromophores |

Structure-Activity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's chemical structure with its biological activity or physical properties. nih.govmdpi.com These models are built on the principle that the structure of a molecule dictates its function. mdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include electronic descriptors (e.g., orbital energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and lipophilic descriptors (e.g., logP). nih.gov For a series of related compounds, such as derivatives of this compound, these descriptors are calculated and then statistical methods like multiple linear regression or genetic function approximation are used to build a mathematical equation that relates the descriptors to an observed activity (e.g., receptor binding affinity, enzyme inhibition). nih.govmdpi.comresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more potent and effective molecules. nih.gov

Ligand-Target Interaction Simulations and Binding Mode Analysis

For this compound derivatives designed to interact with a biological target such as a protein receptor or enzyme, computational simulations are crucial for understanding the binding process at an atomic level.

The typical workflow begins with molecular docking . This technique predicts the preferred orientation of the ligand when bound to the target protein, generating a binding pose. chemrxiv.org Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed. nih.gov MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. sonar.ch These simulations can reveal key dynamic interactions that are critical for binding but not apparent from a static docked structure.

Finally, techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be applied to the MD simulation trajectory to calculate the binding free energy . nih.govmdpi.com This provides a quantitative estimate of the ligand's binding affinity for the target, which is a critical parameter in drug design. mdpi.com This comprehensive analysis of the binding mode and affinity helps rationalize the observed activity of a compound and provides a structural basis for designing improved analogs. nih.gov

Predictive Computational Models for Chemical Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of chemical compounds, offering insights that are often difficult to obtain through experimental means alone. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous structures and relevant reaction types. Predictive models, often employing Density Functional Theory (DFT) and other quantum chemical methods, can elucidate reaction mechanisms, determine activation energies, and predict the most likely outcomes of chemical transformations.

The reactivity of this compound is primarily governed by the interplay of the nucleophilic pyrrolidine ring and the electrophilic center at the carbon atom bonded to the fluorine. Computational models can be employed to predict the propensity of this compound to undergo various reactions, such as nucleophilic substitution (SN2) at the fluoroethyl side chain or reactions involving the pyrrolidine nitrogen.

Predicting Nucleophilic Substitution Reactivity

One of the key reactions of interest for this compound is the nucleophilic substitution of the fluoride (B91410) ion. Computational models can predict the feasibility and rate of such reactions. For instance, machine learning models, such as those based on the Bidirectional Encoder Representations from Transformers (BERT) architecture, have been trained to predict experimental reaction rates (logk values) for SN2 reactions with near-experimental accuracy. chemrxiv.org These models can identify key electronic and steric effects that influence reactivity. chemrxiv.org

To illustrate how computational models can provide quantitative predictions, consider the following hypothetical data table, which is based on computational studies of related SN2 reactions. This table shows calculated activation energies for the substitution of a fluoride ion by different nucleophiles. Lower activation energy suggests a more favorable reaction.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ammonia (B1221849) | Acetonitrile (B52724) | 25.8 |

| Hydroxide | Water | 22.1 |

| Thiolate | DMSO | 19.5 |

This table is illustrative and based on general principles of SN2 reactivity, as specific data for this compound is not available.

Conformational Analysis and Its Impact on Reactivity

The three-dimensional structure, or conformation, of this compound can significantly influence its reactivity. Computational methods are adept at determining the most stable conformations and the energy barriers between them. Studies on similar molecules, such as 2,2-difluoroethylamine (B1345623) hydrochloride, have shown that electrostatic interactions and hyperconjugation play a crucial role in determining conformational preferences. nih.govnih.gov For instance, the "gauche effect," where a gauche arrangement of electronegative substituents is favored, can be computationally investigated. nih.govnih.gov

In the case of this compound, the orientation of the fluoroethyl group relative to the pyrrolidine ring would be a key area of computational investigation. The population of different conformers can affect the accessibility of the reaction centers to incoming reagents.

Elucidating Reaction Mechanisms

Computational models are invaluable for mapping out the entire energy landscape of a chemical reaction, including transition states and intermediates. This allows for a detailed understanding of the reaction mechanism. For example, in the synthesis of pyrrolidine derivatives, quantum chemical modeling based on DFT has been used to elucidate the mechanism of cyclization reactions. nih.gov These studies can pinpoint the rate-determining step and reveal the role of catalysts or solvent molecules. nih.gov

A hypothetical reaction coordinate diagram, derived from a computational study, could illustrate the energy changes as this compound undergoes a reaction, providing a visual representation of the activation barriers and the stability of intermediates.

The following table presents data from a computational study on the formation of a pyrrolidine ring, which is analogous to the core structure of this compound. This data highlights the ability of computational models to quantify the energetics of reaction steps.

| Reaction Step | Computational Method | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Cyclization to form pyrrolidine ring | DFT (B3LYP/6-31G) | 11.9 |

| Lactone ring opening | DFT (B3LYP/6-31G) | 84.9 |

| Tautomerization | DFT (B3LYP/6-31G*) | 178.4 |

Data adapted from a computational study on the synthesis of pyrrolidinedione derivatives. nih.gov

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of 1 2 Fluoroethyl Pyrrolidine Analogues

Enzyme Modulation and Inhibition Studies

Carbonic Anhydrase II (hCA II) Inhibition by Fluorinated Pyrrolidines

Analogues of 1-(2-fluoroethyl)pyrrolidine have been investigated as inhibitors of human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in numerous physiological processes. Research has focused on fluorinated pyrrolidines and piperidines that incorporate tertiary benzenesulfonamide (B165840) moieties, revealing a novel class of selective hCA II inhibitors. nih.govresearchgate.net

A study involving a series of substituted pyrrolidines and piperidines demonstrated that these compounds exhibited selective inhibition of hCA II over other isoforms such as hCA I, IX, and XII. nih.gov The introduction of a fluorine atom and the presence of a tertiary benzenesulfonamide were key to this selectivity. The structure-activity relationship (SAR) studies highlighted that the nature and position of substituents on the pyrrolidine (B122466) ring significantly influence the inhibitory profile. For instance, compound 3b in a related series of pyrrolidine-benzenesulfonamides, which features a complex substituent, was identified as a highly potent hCA II inhibitor with a Ki value of 5.14 ± 0.61 nM. ua.esnih.gov This suggests that the pyrrolidine scaffold can be optimized to achieve high affinity for the enzyme's active site. The inhibition mechanism for these tertiary sulfonamides is considered non-classical, as they are believed to bind in a manner distinct from the classical primary sulfonamide inhibitors, potentially by occluding the entrance to the active site. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrrolidine-Containing Benzenesulfonamide Analogues

| Compound | hCA I (Ki nM) | hCA II (Ki nM) |

|---|---|---|

| 3b | 17.61 ± 3.58 | 5.14 ± 0.61 |

| 6a | - | - |

| 6b | - | - |

Data sourced from multiple studies focusing on pyrrolidine-benzenesulfonamides. ua.esnih.gov

Caspase-3 and Caspase-7 Inhibition by Pyrrolidine-Containing Isatin (B1672199) Analogs